N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946312-06-7
VCID: VC11939534
InChI: InChI=1S/C21H13ClF6N2O2/c22-16-3-1-2-12(6-16)10-30-11-13(4-5-18(30)31)19(32)29-17-8-14(20(23,24)25)7-15(9-17)21(26,27)28/h1-9,11H,10H2,(H,29,32)
SMILES: C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C21H13ClF6N2O2
Molecular Weight: 474.8 g/mol

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946312-06-7

Cat. No.: VC11939534

Molecular Formula: C21H13ClF6N2O2

Molecular Weight: 474.8 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946312-06-7

Specification

CAS No. 946312-06-7
Molecular Formula C21H13ClF6N2O2
Molecular Weight 474.8 g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H13ClF6N2O2/c22-16-3-1-2-12(6-16)10-30-11-13(4-5-18(30)31)19(32)29-17-8-14(20(23,24)25)7-15(9-17)21(26,27)28/h1-9,11H,10H2,(H,29,32)
Standard InChI Key PYPYZLGYBKMJKM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Synthesis Methods

The synthesis of such compounds often involves multi-step reactions, including condensation reactions, alkylation, and amidation. These processes require careful control of reaction conditions to achieve high yields and purity.

  • Step 1: Formation of the pyridine ring through condensation reactions.

  • Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.

  • Step 3: Attachment of the chlorophenylmethyl moiety through alkylation.

Biological Activity

Compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor binding, which can be evaluated through in vitro assays and molecular docking studies.

  • Enzyme Inhibition: Potential targets include kinases or other enzymes involved in disease pathways.

  • Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or other receptors could influence various physiological processes.

Research Findings and Applications

While specific research findings on N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide are not available, compounds with similar structures have shown promise in areas like anti-inflammatory therapy and anticancer research.

ApplicationDescription
Anti-inflammatoryPotential inhibition of enzymes like 5-lipoxygenase (5-LOX) as seen in similar compounds .
AnticancerPossible activity against tumor cells, as demonstrated by compounds with related structures .

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